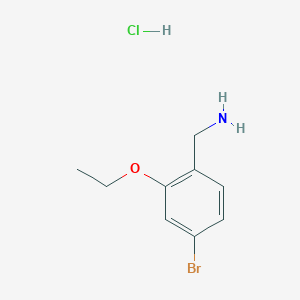

![molecular formula C19H15N3O2 B1485888 7-(4-Metoxi-fenil)-5-fenil-7H-pirrolo[2,3-d]pirimidin-4-ol CAS No. 220835-17-6](/img/structure/B1485888.png)

7-(4-Metoxi-fenil)-5-fenil-7H-pirrolo[2,3-d]pirimidin-4-ol

Descripción general

Descripción

The compound “7-(4-methoxyphenyl)-5-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one” belongs to the class of organic compounds known as 2,3-diphenylfurans . It has been discovered as a potent dual inhibitor of Tie-2 and VEGFR2 receptor tyrosine kinases (TK) and a diarylurea moiety at the 5-position shows remarkably enhanced activity against both enzymes .

Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidines involves various methods . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The detailed syntheses and spectroscopic data of the synthesized compounds are reported .Molecular Structure Analysis

The molecular structure of this compound is complex and involves various functional groups. The molecular docking of all compounds performed with Bacillus paralicheniformis α-amylase enzyme .Chemical Reactions Analysis

The chemical reactions involved in the formation of this compound are complex and involve multiple steps. The reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 254–256 °C . The compound is characterized by FT-IR, 1 H NMR, and 13 C NMR .Aplicaciones Científicas De Investigación

Actividad Antiproliferativa

Este compuesto ha sido estudiado por su potencial para inhibir la proliferación de células cancerosas. Ha mostrado resultados prometedores en la inducción de la muerte celular en células cancerosas al activar las vías apoptóticas. Por ejemplo, ciertos derivados han mostrado valores bajos de GI50 micromolar contra varias líneas celulares cancerosas, lo que sugiere su eficacia como agentes antiproliferativos .

Detección de pH

Las propiedades de fluorescencia de este compuesto lo convierten en un candidato potente para la detección de pH. Se puede utilizar tanto para la detección de pH basada en la intensidad de la fluorescencia como para la detección de pH ratiométrica, lo cual es crucial en varios análisis biológicos y químicos .

Agente Antimicrobiano

Se han sintetizado y caracterizado derivados de este compuesto por su potencial como agentes antimicrobianos. Han mostrado actividad antimicrobiana de amplio espectro, lo que podría ser valioso en el desarrollo de nuevos antibióticos para combatir las cepas resistentes de bacterias y hongos .

Citotoxicidad in vitro

El compuesto ha sido evaluado por sus efectos citotóxicos en líneas celulares normales y cancerosas. Ha demostrado la capacidad de atacar las células cancerosas a concentraciones más bajas en comparación con las células normales, destacando su potencial como agente citotóxico selectivo .

Actividades Antiinflamatorias

La investigación ha indicado que los derivados de este compuesto pueden poseer propiedades antiinflamatorias. Esto podría ser significativo en el desarrollo de nuevos medicamentos antiinflamatorios para diversas enfermedades crónicas .

Potencial Terapéutico

El compuesto ha mostrado potencial terapéutico en modelos preclínicos. Por ejemplo, se ha encontrado que inhibe enzimas como la dihidrofolato reductasa, que es un objetivo para los fármacos antitumorales .

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as pyridopyrimidines, have been shown to act on several therapeutic targets .

Mode of Action

It is suggested that the compound may interact strongly with its targets .

Biochemical Pathways

Related compounds have been shown to have a therapeutic interest and have been studied in the development of new therapies .

Pharmacokinetics

It is noted that the compound’s degree of lipophilicity allows it to diffuse easily into cells .

Result of Action

Related compounds have been shown to exhibit antiproliferative activity and induce cell death .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

7-(4-methoxyphenyl)-5-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of certain tyrosine kinases, such as VEGFR2 and Tie-2, which are involved in angiogenesis and tumor growth . The compound binds to the ATP-binding site of these kinases, thereby preventing their phosphorylation and subsequent activation. Additionally, it interacts with microtubules, leading to their depolymerization and inhibition of cell division .

Cellular Effects

The effects of 7-(4-methoxyphenyl)-5-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one on various cell types and cellular processes are profound. In cancer cells, it induces apoptosis by disrupting the microtubule network and inhibiting cell proliferation . The compound also affects cell signaling pathways, such as the PI3K/AKT pathway, leading to reduced cell survival and increased sensitivity to chemotherapeutic agents . Furthermore, it modulates gene expression by inhibiting transcription factors involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, 7-(4-methoxyphenyl)-5-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one exerts its effects through several mechanisms. It binds to the ATP-binding site of tyrosine kinases, inhibiting their activity and preventing downstream signaling . The compound also interacts with tubulin, promoting its depolymerization and disrupting the microtubule network . Additionally, it inhibits the activity of transcription factors, such as NF-κB, leading to changes in gene expression and induction of apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-(4-methoxyphenyl)-5-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one have been observed to change over time. The compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain enzymes and reactive oxygen species . Long-term exposure to the compound has been shown to result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . Prolonged treatment may also lead to the development of resistance due to adaptive cellular responses .

Dosage Effects in Animal Models

In animal models, the effects of 7-(4-methoxyphenyl)-5-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one vary with different dosages. At low doses, the compound exhibits potent anticancer activity with minimal toxicity . At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity . The therapeutic window for this compound is relatively narrow, and careful dose optimization is required to achieve maximum efficacy with minimal side effects .

Metabolic Pathways

7-(4-methoxyphenyl)-5-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one is metabolized primarily in the liver by cytochrome P450 enzymes . The compound undergoes oxidative demethylation and hydroxylation, resulting in the formation of several metabolites . These metabolites are further conjugated with glucuronic acid and excreted in the urine . The compound also affects metabolic flux by inhibiting key enzymes involved in glycolysis and the tricarboxylic acid cycle .

Transport and Distribution

Within cells and tissues, 7-(4-methoxyphenyl)-5-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one is transported and distributed through passive diffusion and active transport mechanisms . It interacts with various transporters and binding proteins, such as albumin, which facilitate its distribution to different tissues . The compound tends to accumulate in highly vascularized tissues, such as the liver and kidneys, where it exerts its therapeutic effects .

Subcellular Localization

The subcellular localization of 7-(4-methoxyphenyl)-5-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one is primarily in the cytoplasm and nucleus . The compound is directed to these compartments through specific targeting signals and post-translational modifications . In the cytoplasm, it interacts with microtubules and other cytoskeletal components, while in the nucleus, it modulates gene expression by binding to transcription factors and DNA .

Propiedades

IUPAC Name |

7-(4-methoxyphenyl)-5-phenyl-3H-pyrrolo[2,3-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O2/c1-24-15-9-7-14(8-10-15)22-11-16(13-5-3-2-4-6-13)17-18(22)20-12-21-19(17)23/h2-12H,1H3,(H,20,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAOBJTRTUSWVKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=C(C3=C2N=CNC3=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(1-Hydroxycyclopentyl)methyl]sulfanyl}-5-methylpyrimidin-4-ol](/img/structure/B1485806.png)

![N-[(1R,2R)-2-fluorocyclopentyl]-4-methylaniline](/img/structure/B1485811.png)

![(1R,2R)-2-fluoro-N-[2-(4-fluorophenyl)ethyl]cyclopentan-1-amine](/img/structure/B1485814.png)

![(1R,2R)-2-fluoro-N-[3-(propan-2-yloxy)propyl]cyclopentan-1-amine](/img/structure/B1485815.png)

![N-[(1R,2R)-2-fluorocyclopentyl]cycloheptanamine](/img/structure/B1485818.png)

![N-[(1R,2R)-2-fluorocyclopentyl]-2,3-dihydro-1H-inden-2-amine](/img/structure/B1485819.png)

![N-[(1R,2R)-2-fluorocyclopentyl]-3,4-dimethylaniline](/img/structure/B1485820.png)

![4-({2-[4-(Diethylamino)phenyl]acetyl}amino)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B1485828.png)